5-Bromo-3-(diethylamino)pyridine
Overview
Description
5-Bromo-3-(diethylamino)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and two ethyl groups attached to the nitrogen atom at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-3-(diethylamino)pyridine typically involves the bromination of N,N-diethylpyridine-3-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and consistent production. The use of automated systems and reactors can help in maintaining optimal reaction conditions and minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-3-(diethylamino)pyridine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles.
Coupling Reactions: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are commonly used.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Formation of substituted pyridine derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of various oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Bromo-3-(diethylamino)pyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design and development.
Material Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(diethylamino)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the diethylamino group can influence its binding affinity and specificity towards these targets. The exact pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-N,N-dimethylpyridine-3-amine: Similar structure but with methyl groups instead of ethyl groups.
5-Chloro-N,N-diethylpyridine-3-amine: Similar structure but with a chlorine atom instead of a bromine atom.
5-Bromo-N,N-diethylpyridine-2-amine: Similar structure but with the amino group at the 2-position instead of the 3-position.
Uniqueness
5-Bromo-3-(diethylamino)pyridine is unique due to the specific positioning of the bromine atom and the diethylamino group, which can influence its reactivity and interactions with other molecules. This unique structure can make it a valuable compound for specific synthetic and research applications.
Properties
Molecular Formula |
C9H13BrN2 |
---|---|
Molecular Weight |
229.12 g/mol |
IUPAC Name |
5-bromo-N,N-diethylpyridin-3-amine |
InChI |
InChI=1S/C9H13BrN2/c1-3-12(4-2)9-5-8(10)6-11-7-9/h5-7H,3-4H2,1-2H3 |
InChI Key |
VQZFCZXMESZYIE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=CN=C1)Br |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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